molecular formula C10H11BrO4 B3285782 3-(4-Bromo-2-methoxyphenoxy)propanoic acid CAS No. 81258-24-4

3-(4-Bromo-2-methoxyphenoxy)propanoic acid

Cat. No.: B3285782
CAS No.: 81258-24-4
M. Wt: 275.1 g/mol
InChI Key: OXRJIVVHTANZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C10H11BrO4. It is characterized by the presence of a bromo-substituted methoxyphenyl group attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid typically involves the reaction of 4-bromo-2-methoxyphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenoxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives with different functional groups.

    Esterification: Formation of esters with varying alkyl or aryl groups.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

3-(4-Bromo-2-methoxyphenoxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2-methoxyphenoxy)propanoic acid is unique due to the combination of the bromo-substituted methoxyphenyl group and the propanoic acid moiety. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-(4-bromo-2-methoxyphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-9-6-7(11)2-3-8(9)15-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRJIVVHTANZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-2-methoxyphenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-2-methoxyphenoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Bromo-2-methoxyphenoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Bromo-2-methoxyphenoxy)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Bromo-2-methoxyphenoxy)propanoic acid
Reactant of Route 6
3-(4-Bromo-2-methoxyphenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.